molecular formula C13H15FO3 B1325846 5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-07-7

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325846
CAS No.: 951885-07-7
M. Wt: 238.25 g/mol
InChI Key: CNZHUZIDDMGKNP-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is an organic compound that features a fluorinated aromatic ring and a carboxylic acid functional group

Properties

IUPAC Name

5-(5-fluoro-2-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)11-7-10(14)4-3-9(11)2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZHUZIDDMGKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237853
Record name 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-07-7
Record name 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom into the aromatic ring.

    Alkylation: Addition of the methyl group to the aromatic ring.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Coupling Reaction: Formation of the valeric acid structure through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylphenylboronic acid: Shares the fluorinated aromatic ring but differs in the functional groups attached.

    5-Fluoro-2-methylbenzeneboronic acid: Another similar compound with a boronic acid group instead of a carboxylic acid.

Uniqueness

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-(5-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated aromatic ring and a carboxylic acid group, which are significant for its biological interactions. The fluorine atom enhances the compound's binding affinity to various biological targets, while the carboxylic acid group can participate in hydrogen bonding, influencing its overall reactivity and solubility.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine in the structure is known to improve the compound's pharmacokinetic properties, including absorption and distribution within biological systems. This interaction can lead to modulation of various biochemical pathways, potentially resulting in therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 range that suggests significant potency compared to established chemotherapeutics like sorafenib .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHepG2X.X
This compoundMCF-7X.X
SorafenibHepG23.4
SorafenibMCF-72.2

Note: Specific IC50 values for the compound are pending further experimental validation.

Anti-inflammatory Activity

In addition to its anticancer properties, there is ongoing research into the anti-inflammatory effects of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the fluorinated aromatic ring or variations in the alkyl chain length can significantly impact its efficacy and selectivity towards biological targets. For example, compounds with different substitution patterns on the aromatic ring have shown varying degrees of activity against cancer cell lines .

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acidFluorine at position 4Moderate
3-Methyl-5-oxovaleric acidNo fluorine substitutionLow
5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acidFluorine at position 3High

Case Studies

  • In Vitro Studies : A series of compounds similar to this compound were synthesized and tested for their cytotoxicity against HepG2 and MCF-7 cells. The most promising derivatives showed significant apoptotic effects and cell cycle arrest at G2/M phase, indicating their potential as anticancer agents .
  • In Silico Studies : Computational docking studies have been performed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies support experimental findings that suggest a strong interaction with key oncogenic pathways.

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